molecular formula C10H6O5 B1237307 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid CAS No. 30113-83-8

7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid

Cat. No. B1237307
CAS RN: 30113-83-8
M. Wt: 206.15 g/mol
InChI Key: QLJYPGSMODXQON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-oxo-4H-chromene-3-carboxylic acid, a closely related compound, has been achieved through a rapid synthetic method starting from commercially available 1-(2-hydroxyphenyl)ethanone. This process involves two steps: a Vilsmeier reaction followed by oxidation using Jones reagent, showcasing a method that could be adapted for the synthesis of 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid by altering the starting materials or reaction conditions (Zhu et al., 2014).

Molecular Structure Analysis

The molecular structure of chromene derivatives, including those similar to 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid, has been elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the synthesis and structural analysis of 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid and its derivatives have been documented, providing insights into the molecular arrangement and electronic configuration that could be applicable to the study of 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid (Barili et al., 2001).

Scientific Research Applications

Synthesis and Fluorescence Properties

7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid and its derivatives are synthesized and studied for their fluorescence properties. These compounds exhibit excellent fluorescence in both ethanol solution and the solid state due to their larger conjugated system and various hydrogen bonds. This characteristic makes them potential candidates for applications in molecular recognition and optical materials (Shi, Liang, & Zhang, 2017).

Synthesis as an Intermediate in Biologically Active Compounds

4-Oxo-4H-chromene-3-carboxylic acid, a close relative of 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid, is an important intermediate in the synthesis of many biologically active compounds. Rapid synthetic methods for such compounds are critical for efficient pharmaceutical development (Zhu et al., 2014).

Antioxidant Activities

Some derivatives of 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid have been synthesized and evaluated for their antioxidant activities. Certain compounds demonstrated significant inhibition of lipid peroxidation, suggesting their potential as antioxidant agents (Kwak et al., 2006).

Antibacterial Activity

Coumarine derivatives synthesized from chromene compounds have shown notable antibacterial activity. These synthesized compounds, including variants of 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid, were effective against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus, indicating their potential in antibacterial applications (Behrami & Vaso, 2017).

Conformational and Structural Studies

Structural and conformational studies of compounds derived from 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid provide valuable insights for the development of new pharmaceuticals and materials. These studies are crucial in understanding the properties and potential applications of these compounds (Ciolkowski et al., 2009).

Design of Metal Complexes

Copper(II) complexes with derivatives of 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid have been synthesized and analyzed, revealing different coordination modes and geometries. Such studies are essential in the field of coordination chemistry and for the design of metal-based drugs or catalysts (Klepka et al., 2018).

properties

IUPAC Name

7-hydroxy-4-oxochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O5/c11-5-1-2-6-7(12)4-9(10(13)14)15-8(6)3-5/h1-4,11H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJYPGSMODXQON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184197
Record name 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid

CAS RN

30113-83-8
Record name 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030113838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Ethoxycarbonyl-7-hydroxychromone (14.5 g, 62 mmol) is initially introduced dissolved in ethanol (400 ml) at 50° C., and sodium carbonate (20 g, 190 mmol) dissolved in deionised H2O (200 ml) is added dropwise. The mixture is refluxed at 80° C. for 3 hours with stirring. After cooling, the mixture is acidified using 2N HCl. The precipitated white solid is filtered off with suction, washed until neutral and dried.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
PF Kador, LO Merola, JH Kinoshita - … and Practice: Volume in Honour of …, 1979 - Springer
… Enzyme kinetic studies with Alrestatin (1 x 10-6 M), quercitrin (1 x 10-6 M) and 7-hydroxy-4-oxo-4H-chromen-2-carboxylic acid (5 x 10-7 M) indicated that all three noncompetitively …
Number of citations: 37 link.springer.com
H Terashima, K Hama, R Yamamoto… - … of Pharmacology and …, 1984 - ASPET
… Against rat lens aldose reductase, ONO-2235 exhibited uncompetitive inhibition as previously observed with 7-hydroxy-4-oxo-4H-chromen-2-carboxylic acid. Sorbitol accumulation in …
Number of citations: 199 jpet.aspetjournals.org
B Wermuth, JP von Wartburg - Methods in Enzymology, 1982 - Elsevier
… spiro(chroman-4,4'-imidazolidine)-2",5"-dione], and the chromone, 7-hydroxy-4-oxo-4H-chromen-2-carboxylic acid, known inhibitors of animal lens aldose reductase, are also potent …
Number of citations: 41 www.sciencedirect.com
M Naveed, N Ain, T Aziz, I Ali, M SHABBIR… - European Review for …, 2023 - researchgate.net
OBJECTIVE: Staphylococcus aureus-induced toxic shock syndrome (TSS) is a rare, but potentially fatal disease with limited treatment options. The emergence of antibiotic-resistant …
Number of citations: 4 www.researchgate.net
F KADOR, J KINOSHITA, WH TUNG, L CHYLACK JR
Number of citations: 0
D Schomburg, D Stephan - Enzyme Handbook 9: Class 1.1 …, 1995 - Springer
… 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid [4]; 3,3-Tetramethylene glutaric acid [1, 4, 8]; Phenobarbital [1, 2]; NADP+ (competitve to NADPH [2]) [2, 6, 7]; Glycerol (uncompetitive to …
Number of citations: 0 link.springer.com

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